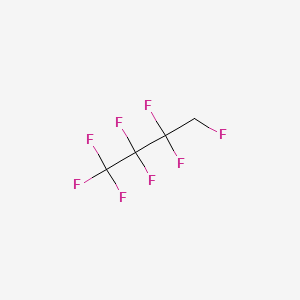
1,1,1,2,2,3,3,4-Octafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4-Octafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₂F₈ and a molecular weight of 202.0459 g/mol . This compound is characterized by its high degree of fluorination, which imparts unique physical and chemical properties. It is a colorless, odorless gas at room temperature and is known for its stability and low reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4-Octafluorobutane can be synthesized through various methods, including the fluorination of butane derivatives. One common approach involves the direct fluorination of butane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of fluorine. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4-Octafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with amines can yield fluorinated amines, while reaction with alcohols can produce fluorinated ethers .
Scientific Research Applications
1,1,1,2,2,3,3,4-Octafluorobutane has a wide range of applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4-Octafluorobutane exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence the reactivity and stability of the compound. This dipole moment allows it to interact with various molecular targets, including enzymes and receptors, potentially altering their activity .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4-Octafluorobutane: Another highly fluorinated butane derivative with similar properties.
1,1,1,2,2,3,3-Heptafluorobutane: A compound with one less fluorine atom, resulting in slightly different reactivity and physical properties.
1,1,1,2,2,3,3,4,4-Nonafluorobutane: A compound with one additional fluorine atom, which may exhibit different chemical behavior.
Uniqueness: 1,1,1,2,2,3,3,4-Octafluorobutane is unique due to its specific fluorination pattern, which imparts a balance of stability and reactivity. This makes it particularly useful in applications where a stable yet reactive fluorinated compound is required .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4-octafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFNZSGFNPWSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894957 |
Source


|
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662-35-1 |
Source


|
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














